(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
CAS No.: 1338483-10-5
Cat. No.: VC0518299
Molecular Formula: 392.3738
Molecular Weight: 0.0
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile - 1338483-10-5](/images/no_structure.jpg)
Specification
CAS No. | 1338483-10-5 |
---|---|
Molecular Formula | 392.3738 |
Molecular Weight | 0.0 |
IUPAC Name | 4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile |
Standard InChI | InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1 |
Standard InChI Key | QLWGSXWLXIBFPF-JTQLQIEISA-N |
SMILES | CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile (AM-9635) belongs to the benzimidazole class of compounds developed by Amgen Inc. as part of their research into selective PI3Kδ inhibitors . The compound features a chiral center with an S-configuration at the ethyl carbon connecting the benzimidazole and pyrimidine portions of the molecule.
The structural characteristics of AM-9635 include:
Property | Value |
---|---|
CAS Number | 1338483-10-5 |
Molecular Formula | C19H14F2N8 |
Molecular Weight | 392.3738 |
IUPAC Name | 4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile |
Key Structural Features | Benzimidazole core, fluoropyridinyl substituent, pyrimidine-carbonitrile moiety |
Chemical Descriptors | Two fluorine atoms (one on benzimidazole, one on pyridine ring) |
Stereochemistry | S-configuration at the ethyl carbon |
The compound's chemical structure incorporates strategic functional groups that contribute to its potency and selectivity for the PI3Kδ isoform . The benzimidazole bicycle forms the core scaffold of the molecule, while the fluorine substituents likely enhance binding affinity and metabolic stability .
Development and Historical Context
AM-9635 emerged from Amgen's lead optimization efforts to discover orally bioavailable PI3Kδ inhibitors with improved pharmacokinetic properties . The development was reported alongside another compound, AM-8508, with both molecules sharing a benzimidazole bicycle as their core structural element .
The development process involved systematic optimization of the molecular scaffold to enhance:
-
Potency against PI3Kδ
-
Selectivity over other PI3K isoforms
-
Cellular activity in relevant immunological assays
-
Pharmacokinetic properties suitable for oral administration
Published in the Journal of Medicinal Chemistry in 2016, the research describing AM-9635 represents a significant advancement in the field of selective PI3Kδ inhibitor development . The compound was designed specifically to target inflammatory disorders by modulating B cell functions through selective inhibition of the delta isoform of phosphoinositide-3-kinase .
Mechanism of Action and Pharmacology
PI3Kδ Signaling Pathway
PI3Kδ belongs to the Class I family of lipid kinases responsible for generating phosphatidylinositol-3,4,5-trisphosphate (PIP3), an important second messenger in cellular signaling pathways . Unlike the more ubiquitously expressed PI3Kα and PI3Kβ isoforms that play roles in cell growth, division, and survival, PI3Kδ is predominantly expressed in leukocytes and is particularly important for B cell development and function .
The PI3Kδ signaling cascade involves:
-
Activation of the kinase following B cell receptor (BCR) engagement
-
Generation of PIP3 at the plasma membrane
-
Recruitment and activation of downstream effectors like AKT
-
Initiation of signaling events critical for B cell activation, proliferation, and antibody production
Inhibitory Activity
AM-9635 functions as a potent and selective ATP-competitive inhibitor of PI3Kδ. The compound demonstrates excellent potency against PI3Kδ with an in vitro pAKT IC50 value of 4.2 nM. This translates to effective inhibition of B cell receptor-mediated AKT phosphorylation in PI3Kδ-dependent cell-based assays .
The selectivity profile of AM-9635 distinguishes it from earlier PI3K inhibitors:
PI3K Isoform | Relative Selectivity |
---|---|
PI3Kδ | Primary target (IC50 = 4.2 nM for pAKT) |
PI3Kα | Significantly less active |
PI3Kβ | Significantly less active |
PI3Kγ | Significantly less active |
mTOR | Minimal cross-reactivity |
This selective inhibition profile makes AM-9635 particularly valuable for targeting B cell-mediated inflammatory responses while minimizing potential off-target effects associated with inhibition of other PI3K isoforms .
Pharmacokinetic Properties
AM-9635 was designed to overcome pharmacokinetic limitations of earlier PI3Kδ inhibitors. The compound demonstrates favorable properties that contribute to its in vivo efficacy:
-
Good oral bioavailability, allowing for convenient administration
-
Improved unbound drug concentration in plasma
-
Lower unbound clearance compared to earlier compounds in this class
-
Ability to achieve effective tissue concentrations at doses that correspond with in vitro potency
These pharmacokinetic advantages allow AM-9635 to effectively modulate its target in vivo at concentrations consistent with its cellular potency, a critical requirement for translating in vitro activity to in vivo efficacy .
Preclinical Efficacy Studies
In Vitro Studies
AM-9635 has demonstrated consistent and potent inhibition of PI3Kδ-mediated B cell functions across multiple species, including human, rat, and mouse models . Key findings from in vitro studies include:
-
Potent inhibition of BCR-mediated AKT phosphorylation, a proximal marker of PI3Kδ activity
-
Suppression of B cell activation markers (CD69/CD86)
-
Inhibition of B cell proliferation
In Vivo Efficacy
A particularly significant demonstration of AM-9635's in vivo efficacy comes from studies using the Keyhole Limpet Hemocyanin (KLH) immunization model in rats. In this study:
-
Animals were treated with varying doses of AM-9635
-
Following KLH immunization, antigen-specific antibody responses were measured
-
AM-9635 demonstrated dose-dependent inhibition of KLH-specific IgG and IgM formation
-
The compound was well-tolerated at all tested doses
-
Effective inhibition correlated with drug exposure levels consistent with pharmacokinetic predictions
These findings confirm that the blockade of PI3Kδ activity by AM-9635 effectively suppresses antigen-specific antibody responses in vivo, supporting its potential utility in B cell-mediated inflammatory and autoimmune conditions .
Comparative Analysis with Other PI3Kδ Inhibitors
The development of AM-9635 represents part of a broader effort to create selective PI3Kδ inhibitors for inflammatory disorders. Several approaches have been pursued in this therapeutic area:
Compound/Approach | Key Characteristics | Relative Advantages/Disadvantages |
---|---|---|
AM-9635 | Benzimidazole-based, highly selective PI3Kδ inhibitor | High selectivity, good oral bioavailability, well-tolerated in preclinical models |
AM-8508 | Related benzimidazole compound | Similar selectivity profile to AM-9635, companion compound in development program |
Dual PI3Kγ/δ inhibitors (e.g., IPI-145) | Target both PI3Kγ and PI3Kδ isoforms | Broader immunomodulatory effects, but potentially increased risk of adverse effects |
Quinazoline-based inhibitors | Alternative scaffold approach | Different physiochemical properties, pharmacokinetic advantages in some contexts |
While compounds like IPI-145 have shown efficacy in related pharmacodynamic models and have progressed to clinical trials, the high selectivity of AM-9635 for PI3Kδ potentially offers advantages in terms of safety profile and targeting precision .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume